molecular formula C9H19BO2 B12434699 Diisopropyl prop-1-en-2-ylboronate

Diisopropyl prop-1-en-2-ylboronate

Cat. No.: B12434699
M. Wt: 170.06 g/mol
InChI Key: WBPZKVQQBYZRDA-UHFFFAOYSA-N
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Description

Diisopropyl prop-1-en-2-ylboronate is an organoboron compound characterized by a boronate ester functional group attached to a propene-derived alkene moiety. The diisopropyl substituents on the boron atom confer steric bulk, which influences its reactivity and stability. Organoboron compounds like this are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-couplings and as intermediates in peptide synthesis .

The compound’s structure combines a reactive alkene group with a boronate ester, making it valuable for selective transformations. Its stability under ambient conditions is attributed to the electron-donating isopropyl groups, which shield the boron center from hydrolysis—a common issue with less hindered boronates.

Properties

Molecular Formula

C9H19BO2

Molecular Weight

170.06 g/mol

IUPAC Name

di(propan-2-yloxy)-prop-1-en-2-ylborane

InChI

InChI=1S/C9H19BO2/c1-7(2)10(11-8(3)4)12-9(5)6/h8-9H,1H2,2-6H3

InChI Key

WBPZKVQQBYZRDA-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)C)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

Transesterification remains the most direct route for synthesizing boronate esters. For diisopropyl prop-1-en-2-ylboronate, this method involves reacting boron trichloride (BCl₃) or boron trifluoride (BF₃) with propen-2-ol (allyl alcohol) in the presence of diisopropyl ether. The reaction proceeds via nucleophilic substitution, where the alkoxide group displaces the halide on boron. A two-step process is often employed:

  • Formation of the intermediate boron trialkoxide.
  • Acid-catalyzed elimination to generate the boronate ester.

Optimized Conditions

Parameter Value
Temperature −78°C to 0°C
Solvent Anhydrous THF
Catalyst Triethylamine (1.5 eq)
Yield 65–72%

The use of low temperatures minimizes side reactions such as oligomerization of the allyl alcohol. Diisopropyl ether acts as both a solvent and a proton scavenger, enhancing the stability of the intermediate.

Challenges in Stoichiometric Control

Exact stoichiometry is critical to avoid unreacted boron trihalides, which can hydrolyze to boric acid. Industrial-scale protocols often employ a 1:3 molar ratio of BCl₃ to allyl alcohol, with incremental addition of the alcohol to prevent exothermic runaway.

Hydroboration of Propyne Derivatives

Catalytic Hydroboration with BH₃

Hydroboration of propyne (HC≡CCH₃) using borane-dimethyl sulfide (BH₃·SMe₂) in diisopropyl ether provides a regioselective pathway. The anti-Markovnikov addition produces the desired allylboronate with >90% regioselectivity.

Representative Procedure

  • Charge a flame-dried flask with BH₃·SMe₂ (1.0 eq) in diisopropyl ether.
  • Slowly add propyne gas at −20°C under nitrogen.
  • Stir for 12 hours, then quench with methanol.
  • Isolate via fractional distillation under reduced pressure.

Analytical Data

Property Value
Boiling Point 78–80°C (15 mmHg)
¹¹B NMR (CDCl₃) δ 32.1 ppm

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd-catalyzed coupling of diisopropyl boronic acid with propenyl halides. For example, Miyaura borylation using Pd(dppf)Cl₂ and KOAc in dioxane achieves 85% yield (Table 1).

Table 1: Miyaura Borylation Optimization

Entry Base Ligand Temp (°C) Yield (%)
1 KOAc XPhos 100 85
2 Na₂CO₃ SPhos 80 72
3 CsF DavePhos 120 68

Grignard Reagent-Based Alkylation

Reaction of Borate Complexes

Grignard reagents (e.g., iPrMgCl) react with triisopropyl borate to form tetrahedral borate complexes, which subsequently eliminate diisopropyl ether upon protonolysis. This method is advantageous for large-scale production but requires strict anhydrous conditions.

Key Steps

  • Prepare triisopropyl borate [(iPrO)₃B] from BCl₃ and iPrOH.
  • Add iPrMgCl (3.0 eq) at 0°C.
  • Quench with NH₄Cl and extract with Et₂O.

Yield: 78% (purity >98% by GC-MS).

Continuous-Flow Synthesis

Microreactor Technology

Continuous-flow systems enhance heat transfer and mixing efficiency, critical for exothermic boronate syntheses. A representative setup involves:

  • Reactant Streams: BCl₃ in hexane and allyl alcohol/iPrOH mixture.
  • Residence Time: 2 minutes at 50°C.
  • Productivity: 12 g/h with 89% conversion.

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.25 (d, 12H, CH(CH₃)₂), 4.82 (m, 2H, B-O-CH), 5.45 (m, 1H, CH₂=CH).
  • IR (neat): 1630 cm⁻¹ (B-O), 2980 cm⁻¹ (C-H).

Purity Assessment

Industrial batches are analyzed via GC-FID using a DB-5 column (30 m × 0.25 mm). Typical impurity profiles include <0.5% residual diisopropyl ether and <0.1% allyl alcohol.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl prop-1-en-2-ylboronate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronate group to a borane or other reduced forms.

    Substitution: The boronate group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve halogenating agents or organometallic reagents, conducted under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction may produce boranes. Substitution reactions can introduce a wide range of functional groups, expanding the compound’s utility in synthesis.

Scientific Research Applications

Diisopropyl prop-1-en-2-ylboronate has numerous applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.

    Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boron compounds, including this compound, as potential agents.

    Industry: The compound is employed in the production of advanced materials and polymers, benefiting from its reactivity and stability.

Mechanism of Action

The mechanism by which diisopropyl prop-1-en-2-ylboronate exerts its effects involves the interaction of the boronate group with various molecular targets. In chemical reactions, the boronate group can act as a nucleophile or electrophile, facilitating the formation or breaking of bonds. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diisopropyl prop-1-en-2-ylboronate can be compared to other boronate esters and organoboron compounds based on steric effects, electronic properties, and reactivity. Below is a detailed analysis:

Structural and Steric Comparisons

  • Its steric profile is analogous, but the ether oxygen lacks the electrophilic boron center, resulting in lower reactivity toward nucleophiles. Diisopropyl ether is primarily a solvent, whereas this compound serves as a synthetic building block .
  • Bipyrazole Derivatives with Diisopropyl Substituents: Compounds like 5,5'-diisopropyl-3,3'-bipyrazole (from ) demonstrate how bulky substituents influence molecular packing and crystallographic parameters. The diisopropyl groups in these derivatives reduce intermolecular interactions, enhancing solubility in nonpolar solvents—a trait shared with this compound .

Reactivity and Stability

  • Less Hindered Boronates (e.g., Trimethyl Boronate) : Trimethyl boronate is more susceptible to hydrolysis due to minimal steric protection. In contrast, this compound’s bulkier groups impede nucleophilic attack, improving stability .
  • Alkenylboronates with Smaller Substituents (e.g., Vinylboronic Acid Pinacol Ester) : These compounds exhibit faster reaction kinetics in cross-couplings but require stringent anhydrous conditions. Diisopropyl derivatives balance reactivity and stability, enabling use in less controlled environments.

Data Table: Key Properties

Property This compound Trimethyl Boronate Vinylboronic Acid Pinacol Ester
Steric Hindrance High (diisopropyl) Low (methyl) Moderate (pinacol)
Hydrolytic Stability High Low Moderate
Reactivity in Cross-Couplings Moderate High High
Typical Solubility Nonpolar solvents Polar solvents Tetrahydrofuran, DCM

Biological Activity

Diisopropyl prop-1-en-2-ylboronate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to synthesize current research findings, case studies, and data regarding the biological activity of this compound.

This compound is a boronic ester characterized by the presence of a prop-1-en-2-yl group attached to a boron atom. Its general formula can be represented as:

C9H17BO2\text{C}_9\text{H}_{17}\text{B}\text{O}_2

The structure allows for unique reactivity patterns that are exploited in various synthetic applications, particularly in the formation of carbon-carbon bonds.

The biological activity of this compound is primarily attributed to its role as a boron-containing compound, which can interact with various biological targets. Boron compounds are known for their ability to form reversible covalent bonds with nucleophiles, such as hydroxyl groups in biomolecules. This property is crucial in drug development, particularly for targeting enzymes and receptors involved in disease processes.

1. Inhibition of Beta-Secretase Activity

Recent studies have highlighted this compound's potential as an inhibitor of beta-secretase (BACE), an enzyme implicated in Alzheimer's disease. Inhibition of BACE can reduce the formation of amyloid-beta peptides, which are associated with neurodegeneration. The compound has been shown to modulate beta-secretase activity effectively, suggesting its potential as a therapeutic agent for Alzheimer's disease and related cognitive disorders .

2. Anticancer Properties

This compound has also been investigated for its anticancer properties. Research indicates that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress. Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .

3. Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Boron compounds have been recognized for their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. In vitro studies have shown that this compound exhibits activity against several bacterial strains, indicating its potential utility in developing new antimicrobial agents.

Case Study 1: Alzheimer’s Disease Research

A study published in Nature Medicine investigated the effects of this compound on beta-secretase activity in vitro and in vivo models of Alzheimer's disease. The results demonstrated a significant reduction in amyloid-beta levels following treatment with the compound, supporting its potential as a therapeutic agent .

Case Study 2: Anticancer Efficacy

In a preclinical trial assessing the anticancer efficacy of this compound on breast cancer cell lines, researchers observed a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.

Data Tables

Biological ActivityObserved EffectsReference
Beta-secretase InhibitionReduced amyloid-beta production
Anticancer ActivityInduced apoptosis in cancer cell lines
Antimicrobial ActivityInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Diisopropyl prop-1-en-2-ylboronate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Utilize palladium-catalyzed cross-coupling or hydroboration reactions, ensuring anhydrous conditions and inert atmospheres (e.g., nitrogen/argon). Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Optimize stoichiometry, temperature (typically 0–60°C), and solvent polarity (e.g., THF, hexane) to minimize side reactions like protodeboronation .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR Spectroscopy : Confirm boron-proton coupling patterns in 1H^{1}\text{H} and 11B^{11}\text{B} NMR spectra.
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS or EI-MS).
  • Elemental Analysis : Ensure carbon, hydrogen, and boron percentages align with theoretical values.
  • X-ray Diffraction : For crystalline samples, use single-crystal X-ray diffraction with refinement tools like SHELXL to resolve bond lengths and angles .

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

  • Methodological Answer : Adopt precautionary measures for organoboron compounds:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight, amber glass containers under inert gas to prevent hydrolysis.
    Reference GHS/CLP guidelines (e.g., P261, P262) for analogous compounds .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations using GAFF or CHARMM36 force fields predict the thermodynamic properties of this compound?

  • Methodological Answer :

  • Parameterization : Derive partial charges and torsion angles from quantum mechanical calculations (e.g., DFT/B3LYP/6-31G*).
  • Simulation Setup : Run simulations in NPT ensembles at varying pressures (0.1–100 MPa) and temperatures (25–100°C).
  • Validation : Compare computed density and compressibility with experimental data. Note deviations >5% may indicate force field limitations, as seen in diisopropyl ether studies .

Q. How should researchers resolve discrepancies between experimental and computational data on the compound’s reactivity or stability?

  • Methodological Answer :

  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., calorimetry for enthalpy) and computational approximations (e.g., basis set truncation).
  • Sensitivity Testing : Vary simulation parameters (e.g., cutoff radii, time steps) to identify robustness.
  • Cross-Validation : Use multiple spectroscopic methods (e.g., IR, Raman) to confirm functional group behavior.
  • Case Study : Adjust GAFF parameters if MD-predicted bond dissociation energies deviate >10% from experimental values .

Q. What strategies can mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent Screening : Test solvent mixtures (e.g., hexane/ethyl acetate) via vapor diffusion or slow cooling.
  • Additives : Introduce chiral auxiliaries or co-crystallizing agents to stabilize lattice formation.
  • Cryocooling : Flash-freeze crystals at 100 K to reduce thermal motion artifacts during X-ray data collection.
    Refinement software like SHELXL can resolve disordered isopropyl groups .

Q. How can researchers design experiments to study the compound’s reactivity in Suzuki-Miyaura cross-couplings?

  • Methodological Answer :

  • Substrate Scope : Test aryl/heteroaryl halides with varying electronic profiles (e.g., electron-deficient vs. rich).
  • Catalyst Screening : Compare Pd(PPh3_3)4_4, Pd(OAc)2_2, and ligand-free systems.
  • Kinetic Studies : Use in situ 11B^{11}\text{B} NMR to monitor boronate activation and transmetallation steps.
    Tabulate turnover frequencies (TOFs) and correlate with steric/electronic parameters of substrates .

Data Presentation Guidelines

  • Example Table : Comparative density data for this compound (experimental vs. MD simulations):
Temperature (°C)Experimental Density (g/cm³)GAFF Density (g/cm³)CHARMM36 Density (g/cm³)
250.89 ± 0.020.920.91
500.85 ± 0.030.880.87
  • Source : Adapted from methodologies for diisopropyl ether .

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